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Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

Cat. No.: B165669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of various branched, substituted

alkenes in catalytic epoxidation reactions. While specific experimental data for 3,5-Dimethyl-3-
heptene is not available in the reviewed literature, this document leverages kinetic data from

structurally analogous alkenes to provide a framework for predicting its reactivity. The

information presented is intended to aid in experimental design and in understanding the

structure-reactivity relationships of complex alkenes in oxidation reactions.

The primary data for this guide is sourced from a peer-reviewed study on the kinetics of alkene

epoxidation catalyzed by methylrhenium trioxide (MTO) with hydrogen peroxide as the oxidant.

This reaction is a well-established method for the synthesis of epoxides, which are valuable

intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Comparison of Reaction Kinetics
The rate of epoxidation is significantly influenced by the substitution pattern of the alkene.

Generally, electron-donating alkyl groups on the double bond increase its nucleophilicity,

leading to a faster reaction with the electrophilic oxidizing agent. The following table

summarizes the second-order rate constants (k) for the epoxidation of a selection of

trisubstituted and tetrasubstituted alkenes, which are structural analogs of 3,5-Dimethyl-3-
heptene.
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Alkene Structure Substitution
Rate Constant (k),
M⁻¹s⁻¹[1][2]

1-Methylcyclohexene Trisubstituted 3.1 x 10¹

2-Methyl-2-butene Tetrasubstituted 1.1 x 10²

2,3-Dimethyl-2-butene Tetrasubstituted 1.1 x 10³

(E)-2,2-Dimethyl-3-

hexene
Trisubstituted 1.8 x 10¹

(Z)-3-Methyl-3-hexene Trisubstituted 2.5 x 10¹

3,5-Dimethyl-3-

heptene (Predicted)
Trisubstituted ~2-4 x 10¹

Note: The predicted rate constant for 3,5-Dimethyl-3-heptene is an estimation based on the

trends observed for other trisubstituted alkenes with similar steric bulk.

The data clearly indicates that the degree of substitution around the C=C double bond is a

primary determinant of reactivity, with tetrasubstituted alkenes reacting significantly faster than

trisubstituted alkenes.[1][2]

Experimental Protocols
The following is a detailed methodology for the kinetic analysis of alkene epoxidation as

described in the reference study.[1][2]

Materials:

Methylrhenium trioxide (MTO) catalyst

Hydrogen peroxide (30% aqueous solution)

Alkenes (as specified in the data table)

Acetonitrile (CH₃CN)

Deionized water
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Buffer solution (pH 1)

Internal standard for NMR spectroscopy (e.g., 1,4-dioxane)

Kinetic Measurement by ¹H NMR Spectroscopy:

A stock solution of the MTO catalyst is prepared in a 1:1 mixture of acetonitrile and aqueous

buffer (pH 1).

A known concentration of the alkene and an internal standard are dissolved in the same

solvent mixture in an NMR tube.

The reaction is initiated by adding a high concentration of hydrogen peroxide to the NMR

tube. The use of a large excess of H₂O₂ ensures that the concentration of the active

diperoxorhenium catalyst remains constant throughout the reaction.[1][2]

¹H NMR spectra are recorded at regular time intervals.

The disappearance of the alkene is monitored by integrating the signals of its olefinic protons

relative to the signal of the internal standard.

The pseudo-first-order rate constant (kψ) is determined from the slope of a plot of

ln([alkene]) versus time.

The second-order rate constant (k) is calculated by dividing kψ by the concentration of the

MTO catalyst.

Reaction Mechanism and Workflow
The catalytic epoxidation of alkenes with MTO and H₂O₂ proceeds through a well-defined

catalytic cycle. The proposed mechanism involves the formation of a highly reactive

diperoxorhenium complex, which then transfers an oxygen atom to the alkene in a concerted

step.[1][2]
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Catalytic cycle for MTO-catalyzed epoxidation.

The experimental workflow for determining the reaction kinetics can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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